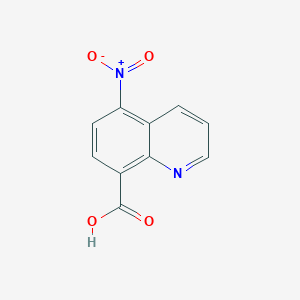

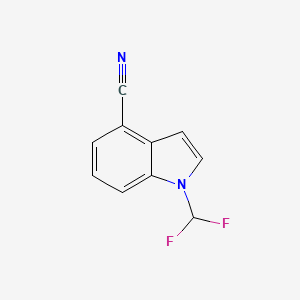

![molecular formula C20H17N3O3 B2966138 1'-(1H-苯并[d]咪唑-5-羰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮 CAS No. 1797873-46-1](/img/structure/B2966138.png)

1'-(1H-苯并[d]咪唑-5-羰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Compound X involves intricate steps. Researchers have employed various synthetic routes to access this compound. Notably, Rajendran et al. synthesized related derivatives, such as 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, which were evaluated for antitumor potential . Further studies are warranted to optimize the synthetic pathway and enhance yields.

科学研究应用

Antimicrobial Activity

Imidazole derivatives, like the one mentioned, are known for their antimicrobial properties. They can be synthesized to target a broad range of pathogens, including bacteria, fungi, and protozoa. The presence of the imidazole ring can be crucial for the interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth .

Anti-inflammatory Properties

Compounds containing the imidazole moiety have been reported to exhibit anti-inflammatory activities. This can be particularly useful in the development of new medications for treating chronic inflammatory diseases. The mechanism often involves the modulation of cytokine production or the inhibition of specific enzymes involved in the inflammatory process .

Anticancer Potential

The structural complexity of this compound suggests it could be designed to interact with specific cellular targets, such as DNA or proteins involved in cell cycle regulation. This interaction can potentially inhibit the proliferation of cancer cells, making it a candidate for anticancer drug development .

Neuroprotective Effects

The spiro-piperidine structure within this compound indicates potential neuroprotective effects. It could be involved in the prevention of neurodegenerative diseases by protecting neuronal cells from oxidative stress or by modulating neurotransmitter systems .

Antiviral Applications

Imidazole derivatives have shown promise in antiviral therapy. They can be engineered to interfere with viral replication processes or to inhibit enzymes that are critical for the life cycle of viruses. This makes them valuable in the research for new treatments against viral infections .

Enzyme Inhibition

The compound’s ability to act as an enzyme inhibitor can be harnessed in various fields, including pharmacology and biochemistry. By inhibiting specific enzymes, it can regulate metabolic pathways or prevent the synthesis of disease-causing molecules .

作用机制

Target of Action

For instance, some benzodiazole derivatives have been reported to have antibacterial, antifungal, antiviral, and anticancer activities .

Mode of Action

The mode of action of benzodiazole derivatives can vary widely depending on the specific compound and its targets. Some might inhibit the activity of certain enzymes, while others might interact with cellular receptors or DNA .

Biochemical Pathways

Benzodiazole derivatives can potentially affect a variety of biochemical pathways depending on their targets .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities reported for benzodiazole derivatives, the effects could potentially range from antimicrobial to anticancer effects .

属性

IUPAC Name |

1'-(3H-benzimidazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-18(13-5-6-16-17(11-13)22-12-21-16)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)26-20/h1-6,11-12H,7-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSZYLYWNOULEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

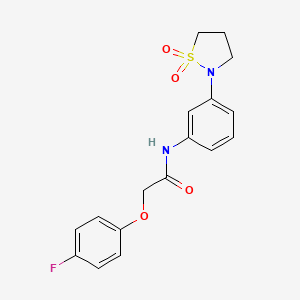

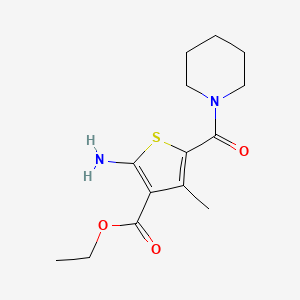

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)

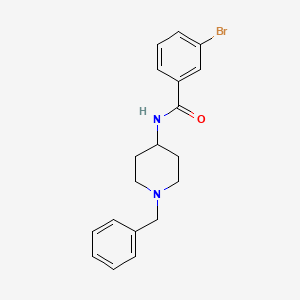

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)

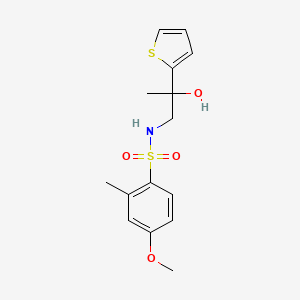

![N-(3-chloro-4-methylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2966062.png)

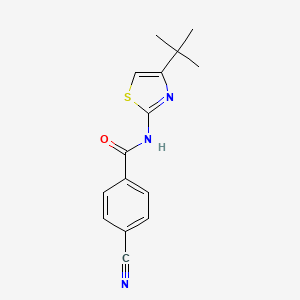

![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)

![6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2966074.png)

![methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2966076.png)